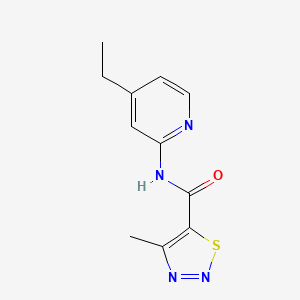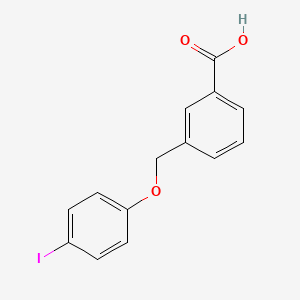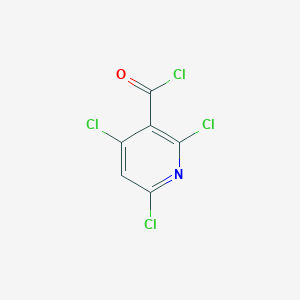
rel-(1R,3R)-Cyclopent-4-ene-1,3-diol
Vue d'ensemble
Description
rel-(1R,3R)-Cyclopent-4-ene-1,3-diol: is a chiral organic compound with the molecular formula C5H8O2. This compound features a cyclopentene ring with two hydroxyl groups attached at the 1 and 3 positions in a trans configuration. The stereochemistry of this compound is specified by the (1R,3R) notation, indicating the relative configuration of the hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,3R)-Cyclopent-4-ene-1,3-diol typically involves the following steps:
Starting Material: The synthesis often begins with cyclopentadiene, a readily available and inexpensive starting material.
Epoxidation: Cyclopentadiene is subjected to epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA) to form cyclopentene oxide.
Hydrolysis: The cyclopentene oxide is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: rel-(1R,3R)-Cyclopent-4-ene-1,3-diol can undergo oxidation reactions to form diketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form cyclopentane derivatives with hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated or alkylated cyclopentene derivatives.
Applications De Recherche Scientifique
Chemistry: rel-(1R,3R)-Cyclopent-4-ene-1,3-diol is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of complex molecules, including natural products and pharmaceuticals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its hydroxyl groups allow for further functionalization, making it a versatile intermediate.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of rel-(1R,3R)-Cyclopent-4-ene-1,3-diol depends on its specific application. In general, the compound can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. The hydroxyl groups play a crucial role in these interactions, allowing the compound to bind to enzymes, receptors, or other biomolecules.
Comparaison Avec Des Composés Similaires
Cyclopentane-1,3-diol: Similar structure but lacks the double bond in the cyclopentene ring.
Cyclopent-4-ene-1,2-diol: Similar structure but with hydroxyl groups at the 1 and 2 positions.
Cyclopent-4-ene-1,3-dione: Similar structure but with carbonyl groups instead of hydroxyl groups.
Uniqueness: rel-(1R,3R)-Cyclopent-4-ene-1,3-diol is unique due to its specific stereochemistry and the presence of both a double bond and hydroxyl groups. This combination of features makes it a versatile intermediate in organic synthesis and valuable for various scientific research applications.
Propriétés
IUPAC Name |
(1R,3R)-cyclopent-4-ene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h1-2,4-7H,3H2/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRLIBJHDBWKNA-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@@H]1O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















